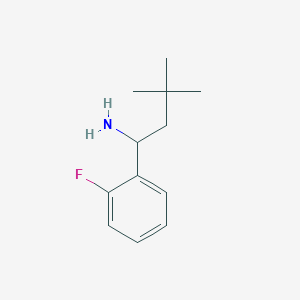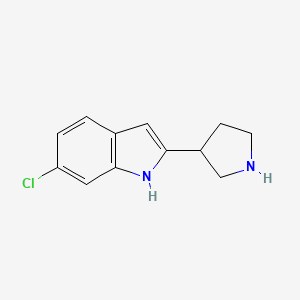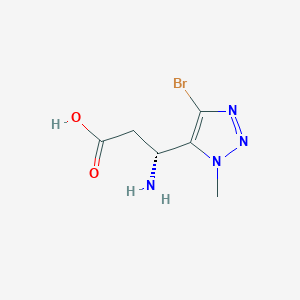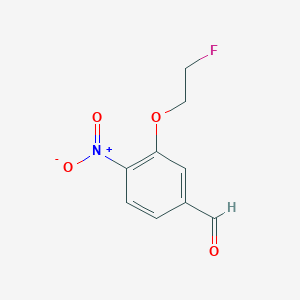
1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound characterized by the presence of a piperidinone core substituted with fluoro, methyl, and methylpropanoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidinone core, followed by the introduction of the fluoro and methyl groups through electrophilic aromatic substitution reactions. The final step involves the acylation of the piperidinone with 2-methylpropanoyl chloride under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity for its targets, while the piperidinone core provides structural stability.
Comparación Con Compuestos Similares
- 1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 1-(2-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 1-(2-Fluoro-6-methylphenyl)-3-(2-ethylpropanoyl)piperidin-2-one
Uniqueness: 1-(2-Fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the specific combination of fluoro, methyl, and methylpropanoyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged to develop new compounds with improved efficacy and reduced side effects in pharmaceutical applications.
Propiedades
Fórmula molecular |
C16H20FNO2 |
|---|---|
Peso molecular |
277.33 g/mol |
Nombre IUPAC |
1-(2-fluoro-6-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C16H20FNO2/c1-10(2)15(19)12-7-5-9-18(16(12)20)14-11(3)6-4-8-13(14)17/h4,6,8,10,12H,5,7,9H2,1-3H3 |
Clave InChI |
KQWYJBVWKTUARH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)F)N2CCCC(C2=O)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B13221015.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B13221016.png)
![3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid](/img/structure/B13221036.png)
